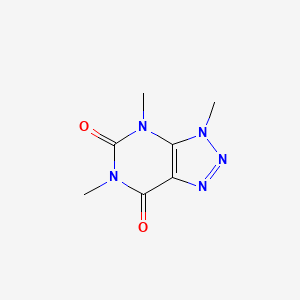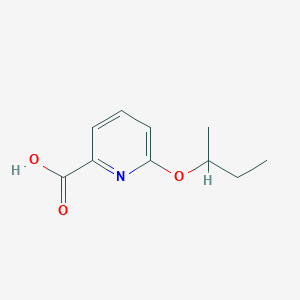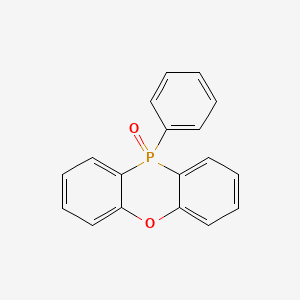
10-Phenylphenoxaphosphine 10-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Phenylphenoxaphosphine 10-oxide is an organophosphorus compound characterized by a phenyl group attached to a phenoxaphosphine oxide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Phenylphenoxaphosphine 10-oxide typically involves the reaction of phenyl ether with n-butyl-lithium followed by the addition of phenylphosphonous dichloride. This one-step process yields the desired compound with high efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process is optimized for yield and purity, ensuring the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
10-Phenylphenoxaphosphine 10-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxide to its corresponding phosphine.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Corresponding phosphines.
Substitution: Various substituted phenoxaphosphine oxides.
Wissenschaftliche Forschungsanwendungen
10-Phenylphenoxaphosphine 10-oxide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of flame retardants and other specialty chemicals
Wirkmechanismus
The mechanism of action of 10-Phenylphenoxaphosphine 10-oxide involves its interaction with molecular targets through its phosphorus and oxygen atoms. These interactions can lead to various biochemical and chemical effects, depending on the specific application. The compound’s ability to undergo oxidation and reduction reactions plays a crucial role in its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10-Phenylphenoxaphosphine: Lacks the oxide group, resulting in different chemical properties.
9,10-Dihydro-9-oxa-10-phosphaphenanthrene 10-oxide: Another organophosphorus compound with similar applications but different structural features.
Uniqueness
10-Phenylphenoxaphosphine 10-oxide is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential applications. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
1091-27-6 |
|---|---|
Molekularformel |
C18H13O2P |
Molekulargewicht |
292.3 g/mol |
IUPAC-Name |
10-phenylphenoxaphosphinine 10-oxide |
InChI |
InChI=1S/C18H13O2P/c19-21(14-8-2-1-3-9-14)17-12-6-4-10-15(17)20-16-11-5-7-13-18(16)21/h1-13H |
InChI-Schlüssel |
XTSYWNMFJLRCLW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P2(=O)C3=CC=CC=C3OC4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl dimethanesulfonate](/img/structure/B14754708.png)
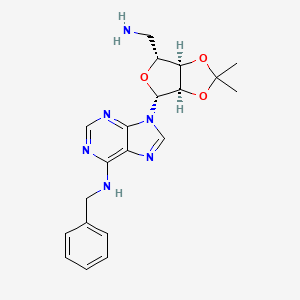
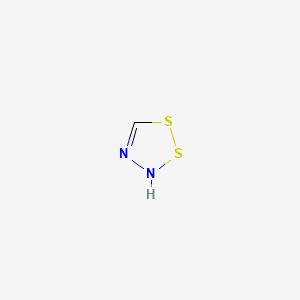
![(1R,4E,8E,11S,19R)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde](/img/structure/B14754736.png)


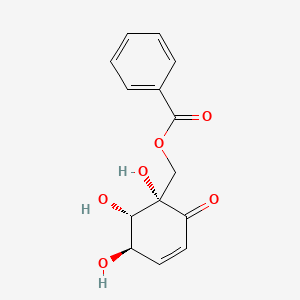

![2,2,2-Trifluoro-1-[4-(methoxymethoxy)phenyl]ethanone](/img/structure/B14754778.png)
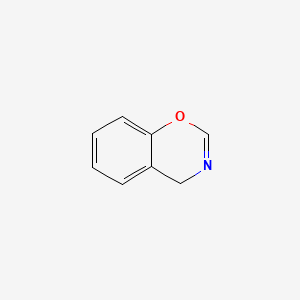
![[2-Fluoro-4-(1-propylcyclohexyl)phenyl]boronic acid](/img/structure/B14754784.png)
